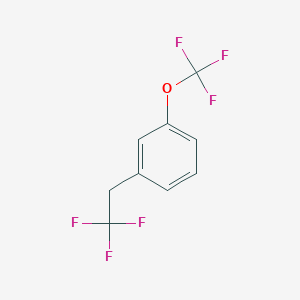

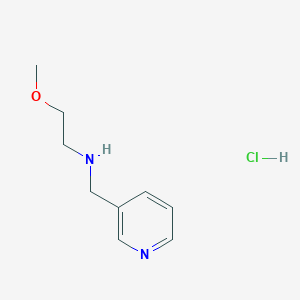

![molecular formula C11H11ClN4OS2 B2410129 2-[(5-amino-1,3,4-tiadiazol-2-il)sulfanyl]-N-(3-cloro-4-metilfenil)acetamida CAS No. 690688-75-6](/img/structure/B2410129.png)

2-[(5-amino-1,3,4-tiadiazol-2-il)sulfanyl]-N-(3-cloro-4-metilfenil)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide is a compound that has garnered interest in the field of medicinal chemistry

Aplicaciones Científicas De Investigación

- Actividad del Compuesto: Los derivados de 2-((5-amino-1,3,4-tiadiazol-2-il)tio)-N-aril acetamida sintetizados demostraron una potente actividad inhibitoria de la ureasa in vitro. El compuesto 7j, en particular, exhibió un valor de IC50 de 2.85 µM, lo que lo convierte en un candidato prometedor para una mayor evaluación .

- Evaluación del Compuesto: Algunos derivados de 1,3,4-tiadiazol exhiben propiedades citotóxicas. Por ejemplo, la N-({5-[(2-metoxibencilideno)amino]-1,3,4-tiadiazol-2-il}sulfonil)benzamida y la N-({5-[(furan-2-ilmetilideno)amino]-1,3,4-tiadiazol-2-il}sulfonil)benzamida mostraron una prometedora actividad anticancerígena .

- Aplicación: Los investigadores pueden emplear métodos computacionales para estudiar la estructura electrónica del compuesto, la reactividad y las posibles interacciones con los objetivos biológicos .

Inhibición de la Ureasa

Propiedades Anticancerígenas

Estudios de Química Computacional

Ciencia de Materiales

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit enzymes such as urease

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. Based on its structural similarity to other thiadiazole derivatives, it may interact with its targets through the formation of covalent bonds, leading to the inhibition of the target’s activity .

Biochemical Pathways

Similar compounds have been found to interfere with the urea cycle by inhibiting the enzyme urease . This could potentially lead to a decrease in the production of ammonia and carbon dioxide, which are byproducts of the urea cycle.

Pharmacokinetics

Based on its structural properties, it is likely to have good lipophilicity and moderate water solubility, which could influence its absorption and distribution in the body

Result of Action

Inhibition of urease activity could potentially lead to a decrease in the production of ammonia and carbon dioxide, which could have downstream effects on nitrogen metabolism .

Action Environment

Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility might be affected by the pH of the environment . Additionally, the compound should be stored in a cool, dry place to maintain its stability .

Análisis Bioquímico

Biochemical Properties

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide has been found to exhibit urease inhibitory activities . It interacts with the urease enzyme, a cytoplasmic enzyme found in several cells including bacteria, fungi, algae, and some plant cells . The nature of these interactions involves the compound binding to the active site of the urease enzyme, inhibiting its activity .

Cellular Effects

The compound’s interaction with the urease enzyme has significant effects on cellular processes. Specifically, it influences the conversion of urea to ammonia and carbon dioxide, a process catalyzed by the urease enzyme . By inhibiting this enzyme, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide can potentially affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide exerts its effects through binding interactions with the urease enzyme . This results in enzyme inhibition, which in turn leads to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

Given its stability and the nature of its interactions with the urease enzyme, it is likely that it exhibits long-term effects on cellular function .

Metabolic Pathways

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide is involved in the urea cycle, a critical metabolic pathway . It interacts with the urease enzyme, potentially affecting metabolic flux and metabolite levels .

Propiedades

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4OS2/c1-6-2-3-7(4-8(6)12)14-9(17)5-18-11-16-15-10(13)19-11/h2-4H,5H2,1H3,(H2,13,15)(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZONUABVZBDGKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690688-75-6 |

Source

|

| Record name | 2-((5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO)-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

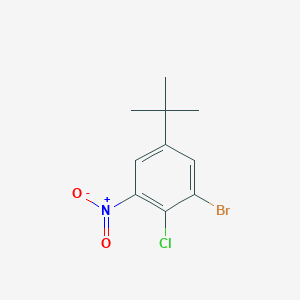

![3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2410048.png)

![N-[4-(4-Methylphenyl)-1H-imidazol-2-YL]acetamide](/img/structure/B2410049.png)

![1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2410055.png)

![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2410056.png)

![1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2410057.png)

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410060.png)

![N-(4-chlorophenyl)-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide](/img/structure/B2410061.png)

![2-Amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2410067.png)